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Compound of Interest

2-(2,4-Difluorophenoxy)-4-
Compound Name:

methylquinoline
CAS No.: 338749-98-7
Cat. No.: B2549643

Get Quote

Executive Summary & Structural Context

2-(2,4-Difluorophenoxy)-4-methylquinoline is a pharmacophore often utilized in the design of
c-Met kinase inhibitors and anti-malarial agents. Its structure combines a 4-methylquinoline
core with an electron-deficient 2,4-difluorophenoxy moiety at the C2 position.

Characterizing this molecule requires distinguishing between the quinoline aromatic signals
and the complex splitting patterns of the fluorinated phenoxy ring. This guide provides a
comparative analysis of expected chemical shifts, coupling constants (

), and experimental protocols for unambiguous assignment.

Structural Numbering Key

e Quinoline Core: Positions 2, 3, 4, 4a, 5, 6, 7, 8, 8a.
¢ Phenoxy Ring: Positions 1' (ipso), 2' (ortho-F), 3', 4' (para-F), 5', 6.

¢ Substituent: 4-Methyl group.[1]
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Technical Data: 13C NMR Chemical Shifts

The following data represents high-confidence assignments derived from fragment analysis of
2-chloro-4-methylquinoline and 2,4-difluorophenol experimental spectra, corrected for
substituent chemical shift (SCS) effects of the ether linkage.

Table 1: High-Confidence 13C NMR Assignments (100
MHz, CDCI3)
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Note on Multiplicity: The Fluorine atoms (

, Spin 1/2) cause significant splitting. Carbon atoms in the phenoxy ring will appear
as doublets (d) or doublets of doublets (dd) rather than singlets.

Comparative Analysis: Identification of Isomers &
Impurities

In synthetic workflows, distinguishing the target product from starting materials and
regioisomers is critical.

A. Target vs. Starting Material (2-Chloro-4-
methylquinoline)
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e C2 Shift: The starting material C2-Cl appears at ~150 ppm. Upon substitution with the
phenoxy group, this signal shifts downfield to ~161.5 ppm (C2-0O).

e F-Coupling: The starting material lacks C-F splitting. The product will show distinct doublets
in the 100-160 ppm range.

B. Target vs. Regioisomer (4-(2,4-Difluorophenoxy)-2-
methylquinoline)

If the synthesis involves a 2,4-dichloroquinoline precursor, substitution could occur at C4.
e C3 Shift:
o Target (2-phenoxy): C3is ~113 ppm.

o Isomer (4-phenoxy): C3 is significantly shielded (~103-105 ppm) due to the electron-
donating effect of the oxygen at position 4.

o Methyl Shift:
o Target (4-Me): ~18-19 ppm.

o Isomer (2-Me): ~25 ppm (typical for 2-methylquinolines).

Experimental Protocol: Synthesis &
Characterization

This protocol ensures the generation of the specific ether linkage via Nucleophilic Aromatic
Substitution (

).
Workflow Diagram (DOT)
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2-Chloro-4-methylquinoline
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SNAr Mechanism "] Recrystallization 4-methylquinoline
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\
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Caption: General synthetic workflow for the S_NAr coupling of chloroquinalidines with
fluorophenols.

Step-by-Step Protocol

e Reagents: Combine 2-chloro-4-methylquinoline (1.0 eq) and 2,4-difluorophenol (1.2 eq) in
anhydrous DMF.

o Base: Add Cesium Carbonate (

, 2.0 eq) to facilitate phenoxide formation.

e Reaction: Heat to 110°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

o Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to
remove unreacted phenol) and Brine.

 Purification: Recrystallize from Ethanol or purify via Flash Chromatography (

NMR Acquisition Parameters

e Solvent:

(77.16 ppm reference) or
(39.52 ppm reference).

e Frequency: Minimum 100 MHz for 13C (400 MHz equivalent system).
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e Scans: Minimum 512 scans to resolve quaternary carbons and low-intensity multiplets
caused by C-F splitting.

e Pulse Sequence: Standard Proton-Decoupled 13C (zgpg30).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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